molecular formula C24H16ClN3O2S B11460605 N-(5-benzyl-1,3-thiazol-2-yl)-3-(4-chlorophenyl)-2,1-benzoxazole-5-carboxamide

N-(5-benzyl-1,3-thiazol-2-yl)-3-(4-chlorophenyl)-2,1-benzoxazole-5-carboxamide

Cat. No.: B11460605
M. Wt: 445.9 g/mol
InChI Key: NUVYKJPDRUZTPS-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3-thiazol-2-yl)-3-(4-chlorophenyl)-2,1-benzoxazole-5-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-3-(4-chlorophenyl)-2,1-benzoxazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.

    Thiazole Ring Formation: The thiazole ring is introduced by reacting the benzoxazole intermediate with a thioamide or a thioester.

    Benzylation: The benzyl group is added to the thiazole ring through a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the benzoxazole-thiazole intermediate with 4-chlorobenzoic acid or its derivative to form the desired carboxamide.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups present in the compound, resulting in the formation of amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(5-benzyl-1,3-thiazol-2-yl)-3-(4-chlorophenyl)-2,1-benzoxazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial activity against various bacterial and fungal strains, making it a candidate for developing new antibiotics.

    Medicine: Its anticancer properties are being explored for potential use in chemotherapy. Additionally, its anti-inflammatory effects are of interest for treating inflammatory diseases.

    Industry: The compound’s unique chemical structure makes it useful in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-3-(4-chlorophenyl)-2,1-benzoxazole-5-carboxamide involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation. For example, it may inhibit the activity of certain kinases or transcription factors involved in cancer cell growth.

Comparison with Similar Compounds

N-(5-benzyl-1,3-thiazol-2-yl)-3-(4-chlorophenyl)-2,1-benzoxazole-5-carboxamide can be compared with other benzoxazole derivatives:

    Similar Compounds: Examples include 2-(4-chlorophenyl)-benzoxazole, 5-benzyl-1,3-thiazole, and 2-aminobenzoxazole.

    Uniqueness: The presence of both benzoxazole and thiazole rings, along with the benzyl and chlorophenyl groups, imparts unique chemical and biological properties to the compound

Properties

Molecular Formula

C24H16ClN3O2S

Molecular Weight

445.9 g/mol

IUPAC Name

N-(5-benzyl-1,3-thiazol-2-yl)-3-(4-chlorophenyl)-2,1-benzoxazole-5-carboxamide

InChI

InChI=1S/C24H16ClN3O2S/c25-18-9-6-16(7-10-18)22-20-13-17(8-11-21(20)28-30-22)23(29)27-24-26-14-19(31-24)12-15-4-2-1-3-5-15/h1-11,13-14H,12H2,(H,26,27,29)

InChI Key

NUVYKJPDRUZTPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=C(C=C5)Cl

Origin of Product

United States

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